N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide
Overview
Description
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is a chemical compound with the molecular formula C10H14N2O2S This compound is known for its unique structure, which includes a morpholine ring, a carbothioamide group, and a prop-2-yn-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide typically involves the reaction of morpholine-4-carbothioamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the carbothioamide group being reduced to a thiol.
Substitution: The major products are substituted derivatives where the prop-2-yn-1-yloxy group is replaced by the nucleophile.
Scientific Research Applications
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, while the morpholine ring can interact with biological targets. The carbothioamide group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-ynoxymethyl)morpholine-4-carbothioamide
- N-(prop-2-yn-1-yl)acrylamide
- [(Prop-2-yn-1-yloxy)methyl]benzene
Uniqueness
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is unique due to its combination of a morpholine ring, a carbothioamide group, and a prop-2-yn-1-yloxy substituent. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(prop-2-ynoxymethyl)morpholine-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-5-13-8-10-9(14)11-3-6-12-7-4-11/h1H,3-8H2,(H,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYWCZQRDIVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCNC(=S)N1CCOCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408695 | |
Record name | 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81066-31-1 | |
Record name | 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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